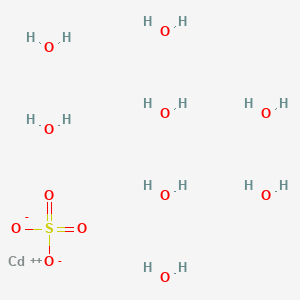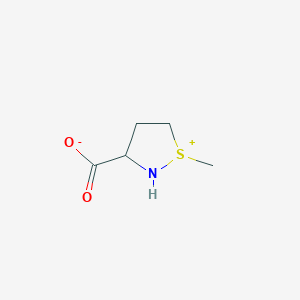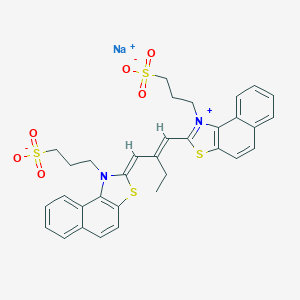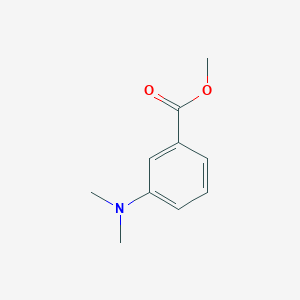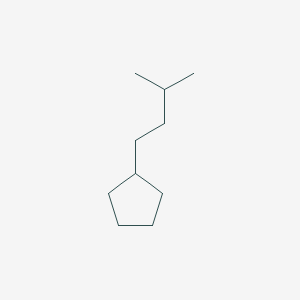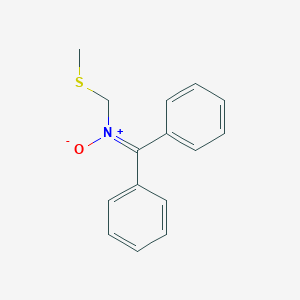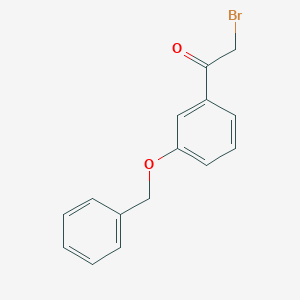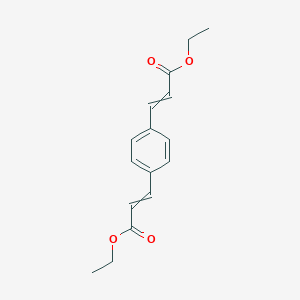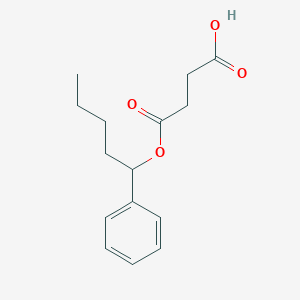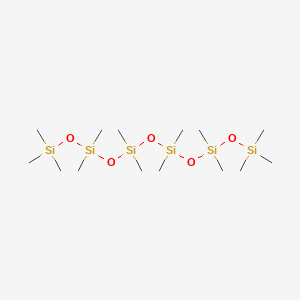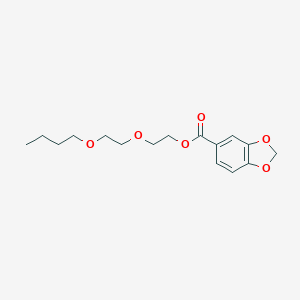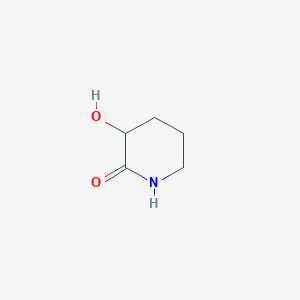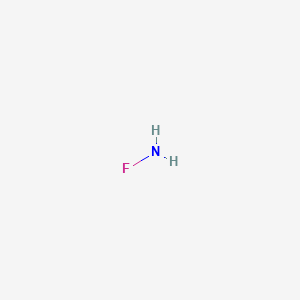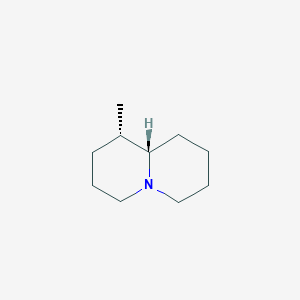
alpha-Lupinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Lupinane is a natural compound that belongs to the class of lupinanes. It is a bicyclic triterpene that is found in various plants such as Lupinus angustifolius, Lupinus albus, and Lupinus luteus. Alpha-Lupinane has been extensively studied due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of alpha-Lupinane is not fully understood. However, it has been suggested that alpha-Lupinane may exert its therapeutic effects through the modulation of various signaling pathways, including the NF-kappaB and MAPK pathways.
Biochemical And Physiological Effects
Alpha-Lupinane has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Alpha-Lupinane has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, alpha-Lupinane has been shown to have hypoglycemic effects and may be useful in the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using alpha-Lupinane in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining pure alpha-Lupinane from natural sources, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on alpha-Lupinane. One potential direction is the investigation of its potential use in the treatment of cancer. Another direction is the study of its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of alpha-Lupinane and its potential therapeutic applications.
Conclusion:
In conclusion, alpha-Lupinane is a natural compound with potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Alpha-Lupinane has also been shown to have hypoglycemic effects and may be useful in the treatment of diabetes. While there are limitations to using alpha-Lupinane in lab experiments, its natural origin makes it a potentially safer alternative to synthetic compounds. Further research is needed to fully understand the mechanism of action of alpha-Lupinane and its potential therapeutic applications.
Synthesis Methods
Alpha-Lupinane can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction method involves the isolation of alpha-Lupinane from plant sources using solvents and chromatography techniques. The chemical synthesis method involves the use of chemical reactions to produce alpha-Lupinane from other compounds.
Scientific Research Applications
Alpha-Lupinane has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. Alpha-Lupinane has also been studied for its potential use as an antioxidant and for its ability to inhibit the growth of cancer cells.
properties
CAS RN |
18396-98-0 |
|---|---|
Product Name |
alpha-Lupinane |
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1S,9aS)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI Key |
VZEGBIWAIFLVJH-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@H]1CCCN2[C@H]1CCCC2 |
SMILES |
CC1CCCN2C1CCCC2 |
Canonical SMILES |
CC1CCCN2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



